2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a difluorophenyl group and a pyrrolidine ring
Preparation Methods
The synthesis of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from commercially available piperazine derivatives.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the piperazine intermediate.
Formation of the Pyrimidine Core: The pyrimidine core is constructed through a series of condensation reactions involving appropriate precursors.
Final Assembly: The pyrrolidine ring is introduced in the final step, typically through a cyclization reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring are replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.
Pharmaceutical Industry: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Differing only in the position of the fluorine atoms on the phenyl ring.
2-{4-[(2,5-Dichlorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Featuring chlorine atoms instead of fluorine atoms.
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(morpholin-1-yl)pyrimidine: Substituting the pyrrolidine ring with a morpholine ring.
Properties
Molecular Formula |
C20H25F2N5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H25F2N5/c1-15-12-19(26-6-2-3-7-26)24-20(23-15)27-10-8-25(9-11-27)14-16-13-17(21)4-5-18(16)22/h4-5,12-13H,2-3,6-11,14H2,1H3 |
InChI Key |
ONDNTDWQFHYDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.